molecular formula C16H16N2O B2417776 N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide CAS No. 2195966-19-7

N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide

Cat. No.: B2417776
CAS No.: 2195966-19-7
M. Wt: 252.317
InChI Key: VQZOWFZXSKOGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is an organic compound that features a pyridine ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide typically involves the reaction of 4-methylbenzylamine with 2-bromopyridine under basic conditions to form the intermediate N-(4-methylphenyl)-2-pyridylmethylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)benzamide
  • N-(pyridin-2-ylmethyl)prop-2-enamide
  • N-(4-methylphenyl)pyridin-2-ylmethylamine

Uniqueness

N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is unique due to the presence of both a pyridine ring and a prop-2-enamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZOWFZXSKOGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.